(4-Tert-butyl-1,3-oxazol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

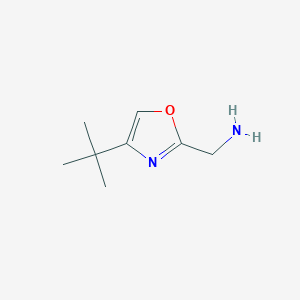

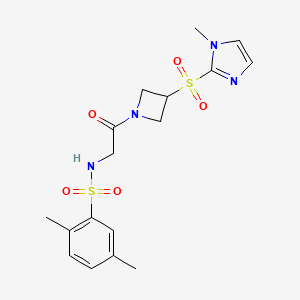

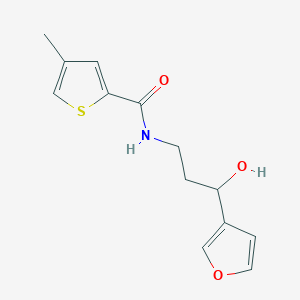

“(4-Tert-butyl-1,3-oxazol-2-yl)methanamine” is an organic compound with the molecular formula C8H14N2O . It appears as a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3-oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) with a tert-butyl group (C(CH3)3) attached to the 4-position and a methanamine group (CH2NH2) attached to the 2-position .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 154.21 . It appears as a liquid at room temperature .Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the functional groups in (4-Tert-butyl-1,3-oxazol-2-yl)methanamine, are crucial intermediates for asymmetric synthesis of amines. These compounds, when prepared from tert-butanesulfinamide and various aldehydes or ketones, activate imines for nucleophilic addition, facilitate chiral induction, and after addition, the tert-butanesulfinyl group is easily removed. This method efficiently synthesizes a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines, showcasing the versatility of tert-butyl-substituted compounds in synthesizing complex, biologically relevant molecules (Ellman, Owens, & Tang, 2002).

Catalysis and Hydrogenation Reactions

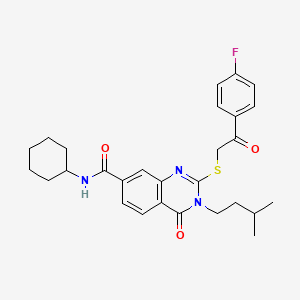

Quinazoline-based ruthenium complexes synthesized from (4-Phenylquinazolin-2-yl)methanamine have been demonstrated to catalyze transfer hydrogenation reactions with high efficiency and turnover frequencies (TOF), achieving up to 99% conversion. This highlights the compound's potential in facilitating selective hydrogenation processes, critical in pharmaceutical synthesis and material science (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Stroke Treatment Advances

Recent developments in stroke treatment have leveraged the structural motifs related to this compound, particularly in the design of tetramethylpyrazine nitrones and quinolylnitrones. These compounds exhibit potent thrombolytic activity, free radical scavenging, non-toxicity, and the ability to permeate the blood-brain barrier, underscoring the therapeutic potential of tert-butyl-substituted compounds in neuroprotection and the treatment of cerebral ischemia (Marco-Contelles, 2020).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes containing (pyridin-2-yl)methanamine derivatives, including those with tert-butyl groups, have been synthesized and explored for their photocytotoxic properties under red light. These complexes demonstrate significant potential in inducing apoptosis and generating reactive oxygen species in cancer cells, offering a new avenue for targeted cancer therapy and cellular imaging techniques (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Safety and Hazards

properties

IUPAC Name |

(4-tert-butyl-1,3-oxazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAIOROYKSYADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744934.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2744936.png)

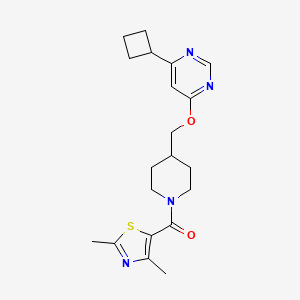

![2-Ethoxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2744944.png)

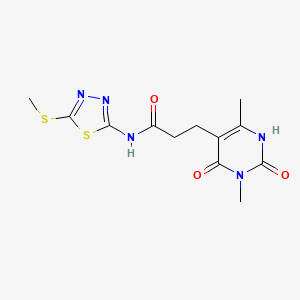

![5-(4-Methoxyphenyl)-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2744954.png)

![8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2744957.png)